1,1-Diethoxy-2-(2-methoxyethoxy)ethane

Catalog No.
S15834898
CAS No.
62005-54-3
M.F
C9H20O4
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethoxy-2-(2-methoxyethoxy)ethane

CAS Number

62005-54-3

Product Name

1,1-Diethoxy-2-(2-methoxyethoxy)ethane

IUPAC Name

1,1-diethoxy-2-(2-methoxyethoxy)ethane

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C9H20O4/c1-4-12-9(13-5-2)8-11-7-6-10-3/h9H,4-8H2,1-3H3

InChI Key

GEUZCLYZVBWYRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(COCCOC)OCC

1,1-Diethoxy-2-(2-methoxyethoxy)ethane, with the chemical formula C9H20O4C_9H_{20}O_4 and CAS number 62005-54-3, is a colorless liquid compound characterized by its unique structure that includes two ethoxy groups and one methoxyethoxy group. This compound has a molecular weight of approximately 192.25 g/mol and a density of 0.947 g/cm³. Its boiling point is recorded at 225.1°C under standard atmospheric pressure, and it has a flash point of 76°C . The compound is notable for its potential applications in various chemical processes and industries.

.
  • Intermediate in Organic Synthesis: It is used as an intermediate in the production of more complex organic molecules.
  • Potential Use in Pharmaceuticals: Given its biological activity, there may be applications in drug formulation or development.
  • The versatility of this compound makes it a valuable asset in both research and industrial settings.

    Several methods have been developed for synthesizing 1,1-diethoxy-2-(2-methoxyethoxy)ethane:

    • Direct Etherification: This involves the reaction of ethylene glycol derivatives with ethyl bromide or other ethylating agents under acidic conditions.
    • Photocatalytic Processes: Recent advancements have shown that photocatalytic methods can effectively convert ethanol into 1,1-diethoxy-2-(2-methoxyethoxy)ethane using non-precious metal catalysts under visible light conditions .
    • Conventional Organic Synthesis: Utilizing standard organic reactions such as alkylation or acetalization can yield this compound from simpler precursors.

    These methods highlight the compound's accessibility for laboratory synthesis and potential industrial applications.

    Several compounds exhibit structural similarities to 1,1-diethoxy-2-(2-methoxyethoxy)ethane. Below is a comparison highlighting their uniqueness:

    Compound NameCAS NumberStructural FeaturesUnique Aspects
    1-Methoxy-2-(2-methoxyethoxymethyl)ethane4431-83-8Contains additional methoxymethyl groupMore complex branching
    Ethane, 1,1'-oxybis[2-methoxy]111-96-6Lacks diethyl substitutionSimpler structure
    2-(2-Methoxyethoxy)ethyl acetateNot availableContains acetate group instead of diethylDifferent functional group

    Uniqueness

    The uniqueness of 1,1-diethoxy-2-(2-methoxyethoxy)ethane lies in its combination of two ethyl groups and one methoxylated ethyl group. This specific arrangement grants it distinct physical and chemical properties that differentiate it from related compounds. Its potential applications in both industrial processes and biological systems further underscore its significance in chemical research.

    XLogP3

    0.5

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    192.13615911 g/mol

    Monoisotopic Mass

    192.13615911 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 08-15-2024

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